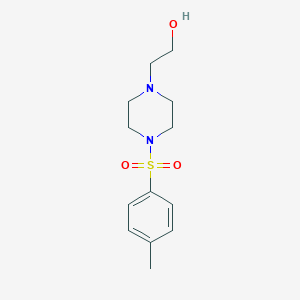

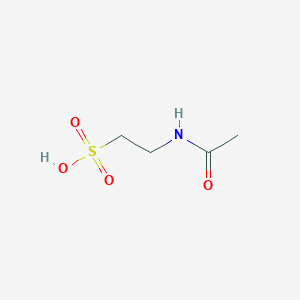

2-(4-Tosylpiperazin-1-yl)ethanol

Overview

Description

Piperazine derivatives are recognized for their significance as intermediates in organic synthesis and as essential building blocks in the pharmaceutical and fine chemical industries. The compound 2-(4-Tosylpiperazin-1-yl)ethanol is a molecule that falls within this category, and its relevance is underscored by its potential applications in the synthesis of pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of tosylpiperazine derivatives, such as this compound, has been traditionally challenged by limitations such as harsh reaction conditions, low yields, and the necessity for multistep processes. However, a practical method has been reported that allows for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions, achieving moderate to high yields. This method simplifies the operational process and utilizes readily available reactants, which could be beneficial for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of tosylpiperazine derivatives is characterized by the presence of a six-membered piperazine ring. The experimental and theoretical evidence, including density functional theory (DFT) calculations, supports the formation of this ring structure through a plausible mechanism of aliphatic nucleophilic substitution (S(N)) during the cyclization process .

Chemical Reactions Analysis

The synthesis of related compounds, such as 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine, involves multiple steps, including the preparation of intermediates and subsequent reactions with 1-N-tosylpiperazine. The introduction of various functional groups, such as the thioacetate group, followed by hydrolyzation, demonstrates the chemical versatility and reactivity of tosylpiperazine derivatives. These reactions are typically characterized and confirmed by techniques such as NMR, IR, and MS, which are crucial for understanding the chemical behavior of compounds like this compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of tosylpiperazine derivatives can be inferred. These compounds are likely to exhibit properties consistent with their molecular structure, such as solubility in organic solvents, melting points, and boiling points that are influenced by the presence of the tosyl group and the piperazine ring. The characterization techniques mentioned, such as NMR, IR, and MS, are instrumental in determining these properties .

Scientific Research Applications

Synthesis and Derivative Formation :

- Xiong Hai-tao (2011) synthesized 4-N-{2-[4-(2-hydroxyethoxy)phenoxy]ethyl}-1-N-tosylpiperazine by reacting 2-[4-(2-bromoethoxy)phenoxy]ethanol with 1-N-tosylpiperazine. This process illustrates the versatility of 2-(4-Tosylpiperazin-1-yl)ethanol in creating novel compounds (Xiong Hai-tao, 2011).

- Wang Jin-peng (2013) optimized the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, demonstrating its potential for efficient large-scale production (Wang Jin-peng, 2013).

Applications in Medicinal Chemistry :

- P. Lassalas et al. (2017) explored the use of 2-(1H-1,2,4-triazol-1-yl)ethanols, related to this compound, for their herbicidal and antifungal activities, indicating the potential biomedical applications of these compounds (P. Lassalas et al., 2017).

Role in Developing Antimicrobial Agents :

- Rahul V. Patel and S. W. Park (2015) synthesized piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which could be derived from compounds similar to this compound. These compounds showed promising antimicrobial properties, indicating the potential of this compound derivatives in developing new antimicrobial agents (Rahul V. Patel & S. W. Park, 2015).

Potential in Polymer Chemistry :

- Marios Elladiou and C. S. Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol, a compound structurally similar to this compound, as a protecting group in polymer chemistry. This indicates the potential of this compound in this field (Marios Elladiou & C. S. Patrickios, 2012).

properties

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAGYOKCNZTDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355308 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16017-64-4 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)